![molecular formula C10H16O2Si B14405584 Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane CAS No. 83796-14-9](/img/structure/B14405584.png)
Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a furan ring via an ethenyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane typically involves the reaction of trimethylsilyl chloride with a furan derivative under specific conditions. One common method includes the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different oxygenated products.
Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Oxygenated furans.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted silanes.
Aplicaciones Científicas De Investigación
Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane involves its ability to act as a silylating agent. The trimethylsilyl group can stabilize reactive intermediates and facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler compound with similar silylating properties.
Trimethyl{[1-(2-furanyl)ethenyl]oxy}silane: A closely related compound with a different substitution pattern on the furan ring.
Uniqueness
Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane is unique due to the presence of the 5-methylfuran moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
83796-14-9 |
|---|---|
Fórmula molecular |
C10H16O2Si |
Peso molecular |
196.32 g/mol |
Nombre IUPAC |
trimethyl-[1-(5-methylfuran-2-yl)ethenoxy]silane |
InChI |
InChI=1S/C10H16O2Si/c1-8-6-7-10(11-8)9(2)12-13(3,4)5/h6-7H,2H2,1,3-5H3 |
Clave InChI |
OPAKYHGSUFAXJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


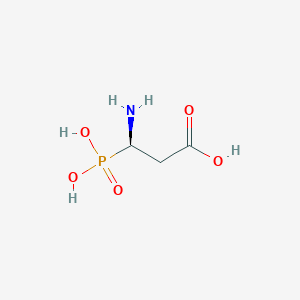
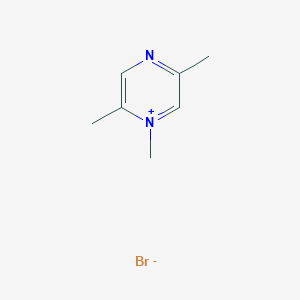

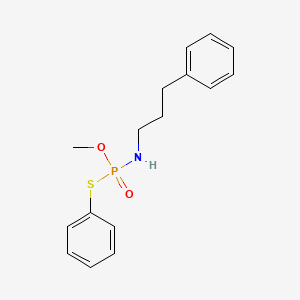
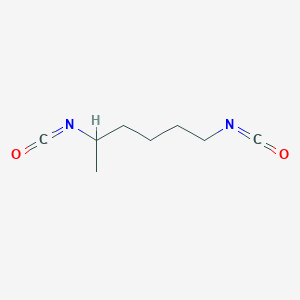
![N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine](/img/structure/B14405539.png)
![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)


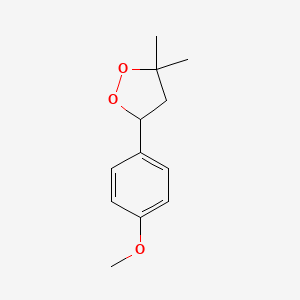
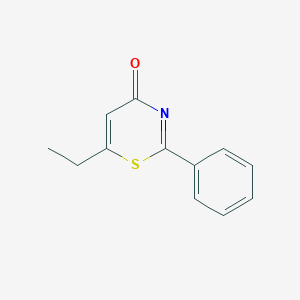

![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)

